![molecular formula C12H14Cl2O2 B1489059 (2,6-Dichlorophenyl)(oxan-4-yl)methanol CAS No. 1341787-90-3](/img/structure/B1489059.png)
(2,6-Dichlorophenyl)(oxan-4-yl)methanol
Overview
Description
(2,6-Dichlorophenyl)(oxan-4-yl)methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DOPO-MA and is widely used as a flame retardant and a curing agent in the manufacturing of polymers.
Scientific Research Applications
1. Photoredox Catalysis Studies
The compound (2,6-Dichlorophenyl)(oxan-4-yl)methanol is relevant in photoredox catalysis research. A study by Senz and Gsponer (1995) investigated the electron-transfer quenching of tris(2,2′-bipyridine)ruthenium(II) by dichlorophenol derivatives, including 2,6-dichlorophenol, in methanol solutions. This research provides insights into the photoredox behaviors of similar dichlorophenol compounds (Senz & Gsponer, 1995).
2. Protecting Group for Carboxylic Acids
Kurosu et al. (2007) described the use of a similar compound, (2,6-dichloro-4-methoxyphenyl)(2,4-dichlorophenyl)methanol, as an acid- and base-stable protecting group for carboxylic acids. This compound was found to be stable to a variety of chemical conditions and can be deprotected by a solvolytic displacement reaction (Kurosu, Biswas, Narayanasamy, & Crick, 2007).
3. Microbial Degradation of Chlorinated Phenols
In the field of environmental chemistry, Häggblom et al. (1993) explored the methanogenic degradation of chlorinated phenols, including 2,6-dichlorophenol. Their study revealed the sequential dechlorination and mineralization of these compounds under specific microbial conditions (Häggblom, Rivera, & Young, 1993).
4. Synthesis of Chiral Intermediates
A study by Ni, Zhou, and Sun (2012) reported the production of (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol, a chiral intermediate related to this compound, using microbial cells. This research contributes to the development of methods for synthesizing chiral intermediates in pharmaceuticals (Ni, Zhou, & Sun, 2012).
5. Biodegradation Studies
Chudoba et al. (1989) conducted studies on the biodegradation of dichlorophenols, like 2,4-dichlorophenol, which shares structural similarities with this compound. This research provides valuable information on the environmental fate and microbial breakdown of chlorinated phenolic compounds (Chudoba, Alboková, Lentge, & Kümmel, 1989).
properties
IUPAC Name |
(2,6-dichlorophenyl)-(oxan-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O2/c13-9-2-1-3-10(14)11(9)12(15)8-4-6-16-7-5-8/h1-3,8,12,15H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXWNBRUEJQVAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=C(C=CC=C2Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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